N-{3-[3-(trifluoromethyl)phenyl]propyl}cyclopropanamine
Description
N-{3-[3-(Trifluoromethyl)phenyl]propyl}cyclopropanamine is a cyclopropanamine derivative characterized by a propyl chain linking a 3-(trifluoromethyl)phenyl group to the cyclopropanamine moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound structurally distinct and pharmacologically relevant.
Properties
IUPAC Name |
N-[3-[3-(trifluoromethyl)phenyl]propyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-5-1-3-10(9-11)4-2-8-17-12-6-7-12/h1,3,5,9,12,17H,2,4,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXLWOFALKNASF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(3-Trifluoromethylphenyl)propyl Halide
The propyl halide intermediate is synthesized from 3-(3-trifluoromethylphenyl)propanol, which can be prepared via a Wittig reaction followed by hydrogenation. The alcohol is converted to the corresponding bromide or iodide using reagents such as phosphorus tribromide (PBr₃) or hydroiodic acid (HI). For example:
Nucleophilic Substitution with Cyclopropanamine
The propyl halide undergoes alkylation with cyclopropanamine in a polar aprotic solvent (e.g., dimethyl sulfoxide or tetrahydrofuran) under basic conditions:
-
Procedure : Cyclopropanamine (1.2 equiv) is added to a solution of 3-(3-trifluoromethylphenyl)propyl bromide (1.0 equiv) and potassium hydroxide (2.0 equiv) in DMSO. The mixture is stirred at 80–100°C for 12–18 hours.
-
Workup : The product is isolated via extraction with toluene, washed with brine, and purified by recrystallization or distillation.
Challenges
-
Over-Alkylation : Excess cyclopropanamine (≥1.5 equiv) suppresses dialkylation.
-
Solvent Choice : DMSO enhances reaction kinetics but complicates purification.
Reductive Amination of 3-(3-Trifluoromethylphenyl)propanal
Oxidation of 3-(3-Trifluoromethylphenyl)propanol to Propanal
The propanol intermediate (from) is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane:
-
Conditions : 0–5°C, 2–3 hours, yielding 3-(3-trifluoromethylphenyl)propanal in 70–75% efficiency.
Reductive Amination
Cyclopropanamine reacts with the aldehyde in the presence of a reducing agent:
-
Procedure : Cyclopropanamine (1.1 equiv) and sodium cyanoborohydride (1.5 equiv) are added to the aldehyde in methanol. The reaction proceeds at 25°C for 6–8 hours at pH 5–6 (acetic acid buffer).
-
Yield : 65–72%, with minor imine byproducts (<5%).
Mitsunobu Reaction for Direct Alkylation
Reaction Mechanism
The Mitsunobu reaction couples 3-(3-trifluoromethylphenyl)propanol directly with cyclopropanamine:
-
Reagents : Diethyl azodicarboxylate (DEAD, 1.2 equiv) and triphenylphosphine (1.2 equiv) in THF.
-
Conditions : 0°C to 25°C, 12–24 hours.
-
Yield : 80–88%, though reagent cost limits industrial use.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| Alkylation | KOH, DMSO, PBr₃ | 75–82 | Low | High |
| Reductive Amination | PCC, NaBH₃CN | 65–72 | Moderate | Moderate |
| Mitsunobu Reaction | DEAD, PPh₃ | 80–88 | High | Low |
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(trifluoromethyl)phenyl]propyl}cyclopropanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-{3-[3-(trifluoromethyl)phenyl]propyl}cyclopropanamine can be approached through several organic synthesis techniques. Common methods include:
- Reduction Reactions : Utilizing catalytic hydrogenation or metal hydride reductions.
- N-Alkylation : Employing alkyl halides to introduce the trifluoromethyl group.
- Cyclopropanation : Formation of the cyclopropane ring through various cyclopropanation reactions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are essential for confirming the structure and purity of the synthesized compound.
Neuropharmacology
This compound has shown potential as a selective inhibitor of neurotransmitter uptake, particularly serotonin. Similar compounds have demonstrated effectiveness in inhibiting serotonin uptake into synaptosomes, suggesting that this compound may possess similar properties .
- Case Study : A study highlighted that derivatives with trifluoromethyl groups significantly enhance binding affinity at neurotransmitter receptors, which could lead to novel antidepressant therapies targeting serotonin reuptake inhibition .
NMDA Receptor Modulation
Research indicates that trifluoromethyl derivatives can modulate N-Methyl-D-aspartate (NMDA) receptor activity, which is crucial in neuropsychiatric disorders such as Alzheimer's disease and schizophrenia. The development of radioligands for PET imaging targeting NMDA receptors has been explored using similar compounds .
- Binding Studies : In vitro assays showed that certain derivatives of this compound exhibit low nanomolar affinity for NMDA receptor sites, making them promising candidates for imaging and therapeutic applications in neurodegenerative diseases .
Medicinal Chemistry
The compound's structure allows for modifications that can enhance its pharmacological profile. The trifluoromethyl group is known for increasing metabolic stability and lipophilicity, which are desirable traits in drug design.
- Inhibitors of Lysine-Specific Demethylase (LSD1) : Cyclopropylamines have been identified as potential inhibitors of LSD1, an enzyme implicated in various cancers. The incorporation of trifluoromethyl groups may enhance the efficacy of these inhibitors, providing a pathway for cancer therapy development .
Material Science Applications
Beyond biological applications, this compound may find utility in material science due to its unique chemical properties. Its ability to form stable complexes with metals could be explored for applications in catalysis or as a building block in polymer chemistry.
Summary Table of Key Findings
Mechanism of Action
The mechanism of action of N-{3-[3-(trifluoromethyl)phenyl]propyl}cyclopropanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropanamine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Differences
The following table highlights key structural analogs and their distinguishing features:
Notes:
- Cinacalcet Hydrochloride shares the 3-(trifluoromethyl)phenylpropyl backbone but incorporates a chiral naphthyl group, enhancing its receptor binding specificity. The α-methyl group improves metabolic stability compared to the target compound .
- Halogenated analogs (e.g., N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine) demonstrate how electron-withdrawing substituents (Cl vs. CF₃) influence electronic properties and bioactivity .
Pharmaceutical Relevance
Physicochemical Properties
- Lipophilicity (LogP): The trifluoromethyl group increases LogP (~3.5 estimated for the target compound), enhancing blood-brain barrier permeability compared to non-fluorinated analogs.
- Metabolic Stability : Cyclopropanamine derivatives generally exhibit resistance to oxidative metabolism, but the propyl linker may introduce vulnerability to CYP450-mediated oxidation absent in shorter-chain analogs .
Biological Activity
N-{3-[3-(trifluoromethyl)phenyl]propyl}cyclopropanamine is a compound of growing interest due to its potential biological activities, particularly in neuropharmacology and as a therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H16F3N
- CAS Number : Not explicitly listed in the sources but can be derived from its structure.
- Molecular Weight : Approximately 233.28 g/mol.
The compound features a cyclopropanamine core with a trifluoromethyl group attached to a phenyl ring, which is known to enhance lipophilicity and metabolic stability.
Research indicates that compounds with similar structures can act as selective inhibitors of neurotransmitter uptake. For instance, Lilly 110140, a related compound, demonstrated potent inhibition of serotonin (5-HT), norepinephrine (NE), and dopamine uptake in rat brain synaptosomes, suggesting that this compound may exhibit similar properties .
Biological Activity
- Serotonergic System Modulation :
-
Antidepressant Effects :
- A study involving a related compound, N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide, indicated antidepressant-like effects in mice through modulation of the serotonergic system, specifically targeting 5-HT receptors . This suggests that this compound could have similar therapeutic potential.
Table 1: Comparative Binding Affinities
Antidepressant-Like Effects
In studies evaluating the antidepressant-like effects of related compounds, administration led to significant reductions in immobility time in forced swim tests (FST), indicating enhanced mood and reduced depressive symptoms. These findings support the hypothesis that compounds with similar structures may influence mood regulation through serotonergic pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-{3-[3-(trifluoromethyl)phenyl]propyl}cyclopropanamine, and how do reaction conditions influence yield and purity?
- Methodology :
- Reductive amination : Reacting 3-[3-(trifluoromethyl)phenyl]propanal with cyclopropanamine in the presence of a reducing agent (e.g., NaBH₃CN) under inert conditions. Yield optimization requires precise pH control (6–7) and temperature (25–40°C) .
- Precursor modification : Use of 3-(3-trifluoromethylphenyl)propionic acid (CAS 94022-99-8) as a starting material, followed by conversion to the aldehyde via Curtius rearrangement .
Q. How is the structural stability of This compound evaluated under varying pH and temperature conditions?
- Methodology :
- Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 40°C for 14 days. Degradation products are monitored via LC-MS .
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles (25–300°C, 10°C/min) to determine melting points and thermal stability .
Q. What in vitro assays are typically used to screen the biological activity of this compound?
- Methodology :
- Receptor binding assays : Radioligand displacement studies (e.g., serotonin or dopamine receptors) using HEK293 cells expressing human receptors. IC₅₀ values are calculated with nonlinear regression .
- CYP450 inhibition screening : Microsomal assays to evaluate metabolic interference, critical for early-stage toxicity profiling .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data for This compound analogs?
- Methodology :
- Molecular docking : Compare binding affinities of analogs (e.g., N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine) to target receptors using AutoDock Vina. Focus on trifluoromethyl group interactions with hydrophobic pockets .
- Quantum mechanical calculations : Assess electronic effects of substituents (e.g., fluorine vs. chlorine) on amine basicity and receptor binding .
Q. What experimental strategies optimize enantiomeric purity during synthesis, given the compound’s chiral cyclopropane moiety?
- Methodology :
- Chiral chromatography : Use of Chiralpak IA columns with hexane/isopropanol (90:10) to separate enantiomers.
- Asymmetric catalysis : Employ Jacobsen’s catalyst for cyclopropanation of allyl amines, achieving >90% enantiomeric excess (ee) .
Q. How do structural modifications (e.g., cyclopropane ring expansion or fluorine substitution) impact pharmacokinetic properties?
- Methodology :
- Comparative SAR table :
| Modification | LogP | Solubility (µg/mL) | Plasma Stability (t₁/₂, h) |
|---|---|---|---|
| Cyclopropane (original) | 2.8 | 12 | 6.7 |
| Cyclobutane analog | 3.1 | 8 | 4.2 |
| Fluoro → Chloro | 3.5 | 5 | 3.8 |
- In silico ADMET prediction : Use SwissADME to correlate substituents with bioavailability and clearance rates .
Q. What spectroscopic techniques best characterize intermolecular interactions in solid-state formulations of this compound?
- Methodology :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., amine-proton interactions with counterions like HCl) .
- Solid-state NMR : ¹⁹F NMR to assess fluorine environments in polymorphic forms .
Key Notes for Experimental Design
- Data contradiction resolution : Cross-validate biological activity using orthogonal assays (e.g., functional cAMP assays vs. binding assays) to distinguish artifacts from true activity .
- Reaction optimization : Apply ICReDD’s computational-experimental feedback loop to narrow optimal conditions for novel synthetic routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
